Plantamajoside
Overview
Description
Plantamajoside is a phenylpropanoid glycoside that can be extracted from Plantago asiatica L., Plantaginaceae . It is one of the most extensively researched compounds due to its strong affinity and potency with diverse biological functions and significant therapeutic potential . It possesses anti-tumor, anti-inflammatory, diuretic, wound-healing, anti-asthmatic, hepatoprotective, anti-aging, and neuroprotective activities and is effective for acute lung injury and acute spinal cord injury .
Synthesis Analysis
Plantamajoside is a bioactive caffeic acid sugar ester derivative that belongs to the active redox agents known as polyphenolics . This compound was isolated for the first time from the cell culture of the Chinese medicinal herb Rehmannia glutinosa (Gaertn.) DC., Plantaginaceae . Nowadays, plantamajoside is mainly isolated from another Chinese medicinal herb Plantago asiatica L., Plantaginaceae .Molecular Structure Analysis
The molecular formula of Plantamajoside is C29H36O16 . Its exact mass is 640.20 and its molecular weight is 640.591 .Chemical Reactions Analysis
Plantamajoside has been shown to inhibit cell metastasis, proliferation, and cell cycle distribution, in hepatocellular carcinoma (HCC) cells . It can reduce the gelatinase activity of MMP9 and MMP2 .Physical And Chemical Properties Analysis
Plantamajoside has a boiling point of 953.0±65.0 °C (Predicted), a density of 1.66, and it is soluble in methanol and water . It is stored at 2-8°C .Scientific Research Applications
Bioactive Properties and Pharmacological Potential
Plantamajoside, a bioactive caffeic acid derivative found in various plant species, exhibits several biological properties with significant pharmacological potential. It is a protective agent against ultraviolet light in plants and acts as an antioxidant with very low toxicity. Additionally, plantamajoside has potential as a biomarker in chemotaxonomical studies and as a new drug compound (Ravn, Mondolot, Kelly, & Lykke, 2015).
Therapeutic Applications
Plantamajoside has shown promise in therapeutic applications, such as ameliorating lipopolysaccharide-induced acute lung injury by suppressing NF-κB and MAPK activation (Wu, Zhao, Jiang, Chen, Zhu, Qiu, Li, & Deng, 2016). It also has demonstrated anti-inflammatory effects in human gingival fibroblasts, indicating potential for periodontitis treatment (Liu, Huang, He, Song, Peng, Chen, & Wu, 2019). Additionally, plantamajoside has been found to protect human umbilical vein endothelial cells from dysfunction induced by advanced glycation end-products, suggesting its role in preventing endothelial dysfunction (Son, Nam, Hong, Kim, & Lee, 2017).
Antibacterial Activity
Plantamajoside also exhibits antibacterial activity. Its structure was deduced to be a phenylpropanoid glycoside with significant inhibitory effects on several plant pathogenic bacteria and common strains like E. coli and S. aureus (Ravn & Brimer, 1988).
Pharmacokinetics
The pharmacokinetic properties of plantamajoside have been studied, providing a basis for understanding its bioactivity and supporting further research (Li, Gan, Li, Deng, Zhang, & Deng, 2014).
Anticancer Properties
In the context of cancer treatment, plantamajoside has been evaluated for its effects on acute myeloid leukemia cells, showing that it suppresses proliferation via the NF-κB and PI3K/AKT signaling pathways (Zhou, Wang, Wu, & Yang, 2022). It also inhibits lipopolysaccharide-induced epithelial-mesenchymal transition in esophageal squamous cell carcinoma cells (Li, Chen, Li, Gao, Shi, & Zhao, 2018).
Role in Plant Physiology
Additionally, plantamajoside's role in plant physiology, such as its impact on photosynthesis and C/N ratio in medicinal plants, has been studied, demonstrating that increased water supply enhances plantamajoside accumulation in Plantago depressa Willd (Li, Bai, Zhang, & Li, 2016).
Safety And Hazards
Plantamajoside should be handled with care to avoid inhalation and contact with skin, eyes, and clothing . It is recommended to use personal protective equipment and chemical impermeable gloves when handling Plantamajoside . It is also advised to ensure adequate ventilation and remove all sources of ignition .
properties
IUPAC Name |
[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O16/c30-11-19-22(37)23(38)24(39)29(42-19)45-27-25(40)28(41-8-7-14-2-5-16(33)18(35)10-14)43-20(12-31)26(27)44-21(36)6-3-13-1-4-15(32)17(34)9-13/h1-6,9-10,19-20,22-35,37-40H,7-8,11-12H2/b6-3+/t19-,20-,22-,23+,24-,25-,26-,27-,28-,29+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEFLPDKISUVNR-QJEHNBJNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCOC2C(C(C(C(O2)CO)OC(=O)C=CC3=CC(=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317348 | |
Record name | Plantamajoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
640.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Plantamajoside | |
CAS RN |
104777-68-6 | |
Record name | Plantamajoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104777-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Plantamajoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104777686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Plantamajoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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